2-Methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime
Overview
Description
Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998)
Aldicarb is a synthetic oxime carbamate compound and carbamate acetylcholinesterase inhibitor, endocrine disruptor, and neurotoxin that is used as a pesticide. It is characterized as a highly toxic colorless or white crystalline solid with a slightly sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.
Carbamate derivative used as an insecticide, acaricide, and nematocide.
properties
The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ | |
Product Name |
2-Methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime |
Molecular Formula |
C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |
Molecular Weight |
190.27 g/mol |
IUPAC Name |
[(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10) |
InChI Key |
QGLZXHRNAYXIBU-UHFFFAOYSA-N |
impurities |
Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)SC |
boiling_point |
Decomposes (NTP, 1992) decomposes |
Color/Form |
Crystals from isopropyl ether |
density |
1.195 at 77 °F (EPA, 1998) Specific gravity: 1.1950 at 25 °C 1.195 |
melting_point |
210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |
physical_description |
Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |
solubility |
0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |
vapor_pressure |
Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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